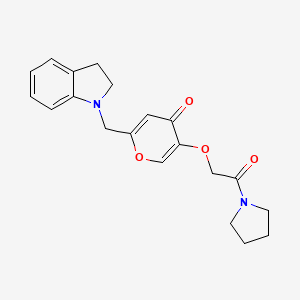

(3,4-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(3,4-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a complex organic molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the dimethylphenyl group and the imidazolyl methanone unit are present in the research context, suggesting relevance to the fields of medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones involves the formation of arylmethanone derivatives with potential central nervous system depressant activity . Similarly, the synthesis of 3,4-dimethyl phenyl bicyclo methanones is achieved through a Diels-Alder reaction catalyzed by fly-ash in an aqueous phase . These methods indicate that the synthesis of complex methanones often requires careful selection of catalysts and reaction conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structure of related compounds features various functional groups that are likely to influence their biological activity. For example, the presence of a pyrazolyl group in arylmethanones has been associated with central nervous system depressant activity . The structural analysis of these compounds is typically supported by spectral data, which helps in confirming the identity and purity of the synthesized molecules.

Chemical Reactions Analysis

The chemical reactivity of methanone derivatives can be quite diverse. In the context of the provided papers, the synthesis of thieno[2,3-b]-thiophene derivatives and imidazo[4,5-d]pyrimidine trithiones involves reactions such as condensation and cyclization, which are common in the construction of heterocyclic compounds. These reactions are often sensitive to reaction conditions such as temperature, solvent, and the presence of catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanone derivatives are characterized by their physical constants and spectral data . These properties are crucial for understanding the compound's stability, reactivity, and potential interactions with biological targets. For instance, the antimicrobial and antioxidant activities of synthesized methanones are evaluated using various assays, indicating the importance of these properties in the assessment of biological activity .

Applications De Recherche Scientifique

Synthesis of Derivatives

- The compound is part of a class of chemicals involved in the synthesis of various derivatives, such as bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone), indicating its potential as a precursor in the synthesis of complex organic molecules (Mabkhot et al., 2010).

Structural Studies and Complex Formation

- The compound is noted to form structurally complex salts with dicarboxylic and mineral acids, pointing towards its versatility in forming various complex structures, potentially useful in materials science and crystal engineering (Nath & Baruah, 2012).

- In metal-organic frameworks, derivatives of the compound have been used to create structures that exhibit luminescence sensing capabilities, indicating potential applications in sensing technologies and materials science (Shi et al., 2015).

Organic Synthesis and Reactions

- The compound and its derivatives are involved in complex organic synthesis processes, leading to the formation of tetracyclic compounds with thiazolidinone or thiazinone rings, which may have implications in pharmaceuticals and materials science (Nakamori et al., 1988).

- Additionally, the compound is part of synthetic processes leading to thiazole derivatives, showcasing its versatility in organic synthesis, which may be relevant in developing new pharmaceuticals or materials (Bashandy et al., 2008).

Material Properties and Applications

- The compound is also involved in the synthesis of poly(amide-ether)s bearing imidazole pendants, which exhibit promising physical and optical properties, making them potentially useful in high-performance materials applications (Ghaemy et al., 2013).

Biochemical and Medicinal Research

- Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activity, indicating potential applications in medicinal chemistry and drug development (Hafez et al., 2016).

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-14-5-4-6-17(11-14)13-24-20-21-9-10-22(20)19(23)18-8-7-15(2)16(3)12-18/h4-8,11-12H,9-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFPKSZMQRFZGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2500627.png)

![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)

![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)

![2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2500640.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone](/img/structure/B2500641.png)

![2-tert-butyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2500644.png)

![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride](/img/structure/B2500645.png)

![2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2500646.png)